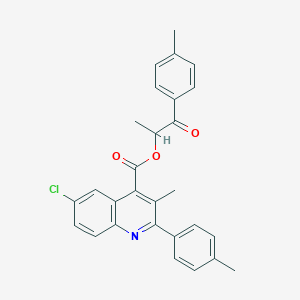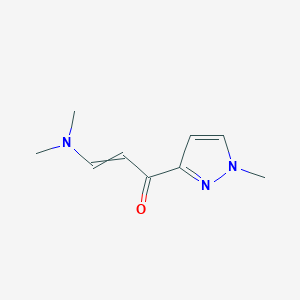![molecular formula C34H23N3O7 B12462242 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-MÉTHYL-3-NITROPHÉNYL)-2-OXOÉTHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHÉNYL]-6-MÉTHYLQUINOLÉINE-4-CARBOXYLATE est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau quinoléine, connu pour ses diverses activités biologiques, et est en outre fonctionnalisé par des groupes nitrophényle et isoindole, ce qui améliore sa réactivité chimique et son utilité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-MÉTHYL-3-NITROPHÉNYL)-2-OXOÉTHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHÉNYL]-6-MÉTHYLQUINOLÉINE-4-CARBOXYLATE implique généralement des réactions organiques en plusieurs étapesLes réactifs couramment utilisés dans ces étapes comprennent les agents bromants, les catalyseurs au palladium et les conditions basiques pour faciliter les réactions de couplage .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
2-(4-MÉTHYL-3-NITROPHÉNYL)-2-OXOÉTHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHÉNYL]-6-MÉTHYLQUINOLÉINE-4-CARBOXYLATE peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions d'hydrogénation.
Réduction : Le noyau quinoléine peut être hydrogéné pour former des dérivés de tétrahydroquinoléine.
Substitution : Le groupe nitrophényle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent l'hydrogène gazeux avec du palladium sur carbone pour les réductions, et des nucléophiles tels que des amines ou des thiols pour les réactions de substitution. Les conditions typiques impliquent des températures et des pressions modérées pour garantir des réactions efficaces .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donne une amine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle .
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-MÉTHYL-3-NITROPHÉNYL)-2-OXOÉTHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHÉNYL]-6-MÉTHYLQUINOLÉINE-4-CARBOXYLATE implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitrophényle peut subir des réactions redox, générant des intermédiaires réactifs qui peuvent interagir avec les macromolécules biologiques. Le noyau quinoléine peut s'intercaler avec l'ADN, perturbant sa fonction et conduisant à la mort cellulaire .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la quinoléine : Similaires en structure, mais peuvent manquer des groupes nitrophényle ou isoindole.
Dérivés de l'isoindole : Partagent la partie isoindole, mais diffèrent dans le reste de la structure.
Composés nitrophényles : Contiennent le groupe nitrophényle, mais ont des structures de base différentes.
Unicité
L'unicité du 2-(4-MÉTHYL-3-NITROPHÉNYL)-2-OXOÉTHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHÉNYL]-6-MÉTHYLQUINOLÉINE-4-CARBOXYLATE réside dans sa combinaison de groupes fonctionnels, qui confèrent un ensemble distinct de propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C34H23N3O7 |
|---|---|
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H23N3O7/c1-19-7-14-28-26(15-19)27(34(41)44-18-31(38)22-9-8-20(2)30(16-22)37(42)43)17-29(35-28)21-10-12-23(13-11-21)36-32(39)24-5-3-4-6-25(24)33(36)40/h3-17H,18H2,1-2H3 |
Clé InChI |
MFTXSSORWGHAPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B12462164.png)
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12462168.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)

![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)


![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)

